Aredia
Aredia
Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation.
An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
See also: Pamidronic Acid (has active moiety).
An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
See also: Pamidronic Acid (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
109552-15-0
VCID:
VC0001733
InChI:
InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2
SMILES:
C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+]
Molecular Formula:
C3H9NNa2O7P2
Molecular Weight:
279.03 g/mol
Aredia
CAS No.: 109552-15-0
VCID: VC0001733
Molecular Formula: C3H9NNa2O7P2
Molecular Weight: 279.03 g/mol
* For research use only. Not for human or veterinary use.

Description | Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation. An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies. See also: Pamidronic Acid (has active moiety). |
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CAS No. | 109552-15-0 |
Product Name | Aredia |
Molecular Formula | C3H9NNa2O7P2 |
Molecular Weight | 279.03 g/mol |
IUPAC Name | disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate |
Standard InChI | InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2 |
Standard InChIKey | CEYUIFJWVHOCPP-UHFFFAOYSA-L |
SMILES | C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+] |
Canonical SMILES | C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Related CAS | 40391-99-9 (Parent) |
Synonyms | (3-amino-1-hydroxypropylidene)-1,1-biphosphonate 1 Hydroxy 3 aminopropane 1,1 diphosphonic acid 1-hydroxy-3-aminopropane-1,1-diphosphonic acid AHPrBP amidronate Amino 1 hydroxypropane 1,1 diphosphonate amino-1-hydroxypropane-1,1-diphosphonate aminohydroxypropylidene diphosphonate aminopropanehydroxydiphosphonate Aredia pamidronate pamidronate calcium pamidronate disodium pamidronate monosodium Pamidronic Acid |
Reference | [1]. Kubalek I, et al. Treatment of reflex sympathetic dystrophy with pamidronate: 29 cases. Rheumatology (Oxford). 2001 Dec;40(12):1394-7. [2]. Zarychanski R, et al. Osteonecrosis of the jaw associated with pamidronate therapy. Am J Hematol. 2006 Jan;81(1):73-5. |
PubChem Compound | 73351 |
Last Modified | Sep 13 2023 |
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